7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Overview
Description
“7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione” is a chemical compound with the CAS Number: 78755-80-3 . It has a molecular weight of 208.19 . The IUPAC name for this compound is 7-fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 434.5±45.0 °C at 760 mmHg . The compound has a molar refractivity of 50.3±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor .Scientific Research Applications
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Scientific Field: Synthetic Organic Chemistry
- Application Summary : The compound is related to 4-fluoro-4-methyl-4H-pyrazoles, which have been used in Diels–Alder reactions . Diels–Alder reactions are a mainstay of synthetic organic chemistry and allied fields .
- Methods of Application : Late-stage fluorination with Selectfluor® provides a reliable route to 4-fluoro-4-methyl-4H-pyrazoles . The 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
- Results or Outcomes : The study found that MFP has lower Diels–Alder reactivity than DFP, but higher stability in the presence of biological nucleophiles .
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Scientific Field: Medicinal Chemistry
- Application Summary : The compound is related to 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which have shown a variety of pharmacological activities .
- Methods of Application : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
- Results or Outcomes : The literature survey revealed that 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess the following pharmacological activities: antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
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Scientific Field: Medicinal Chemistry
- Application Summary : The compound is related to 1,3-diazole and its containing compounds, which show a lot of therapeutic activities .
- Methods of Application : The therapeutic activities of 1,3-diazole and its containing compounds are due to various functional groups attached to the ring .
- Results or Outcomes : The 1,3-diazole and its containing compounds show therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
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Scientific Field: Medicinal Chemistry
- Application Summary : The compound is related to 1,5-naphthyridines, which have a wide variety of applications .
- Methods of Application : The biological activities of 1,5-naphthyridines are due to various functional groups attached to the ring .
- Results or Outcomes : 1,5-naphthyridines have shown biological activities such as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities. They find application in the cardiovascular, central nervous system, and hormonal diseases .
Safety And Hazards
properties
IUPAC Name |
7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHGZIQXTHAVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349737 | |
Record name | 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione | |
CAS RN |
78755-80-3 | |
Record name | Flumazenil dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-7-fluoro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMAZENIL DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JJ4V0H2YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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